OG-L002

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

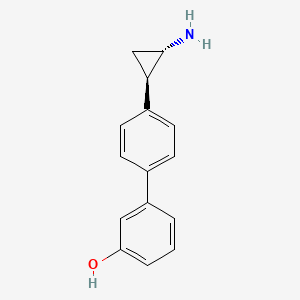

OG-L002 est un inhibiteur puissant et spécifique de la déméthylase 1A spécifique à la lysine (LSD1), avec une valeur de CI50 de 20 nM . La LSD1 est une monoamine oxydase dépendante de la flavine qui joue un rôle crucial dans la déméthylation des lysines, essentielle à divers processus biologiques tels que la croissance des ovocytes, l'embryogenèse et la différenciation tissulaire spécifique .

Mécanisme D'action

Target of Action

OG-L002 is a potent and highly selective inhibitor of Lysine-Specific Demethylase 1A (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that catalyzes the demethylation of lysines . It plays critical roles in oocyte growth, embryogenesis, and tissue-specific differentiation . In addition to LSD1, this compound also inhibits Monoamine Oxidases (MAO) , with IC50s of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively .

Mode of Action

This compound interacts with its targets, LSD1 and MAO, by binding to their active sites and inhibiting their enzymatic activities . This inhibition leads to an increase in the levels of methylated histones, specifically H3K9-me2 and H3, at the viral IE promoter, resulting in a decrease in the expression level of viral IE genes .

Biochemical Pathways

The inhibition of LSD1 by this compound affects various biochemical pathways. One significant pathway is the glycolysis pathway . This compound has been shown to lower the viability of pancreatic ductal adenocarcinoma (PDAC) cells under glycolysis suppression . Proteomic analyses imply that glucose-starvation causes PDAC cells to switch to mitochondrial oxidative phosphorylation .

Result of Action

This compound has been shown to have significant molecular and cellular effects. It effectively inhibits the expression of HSV IE genes in HFF and HeLa cells . Moreover, this compound can significantly reduce the production of progeny viruses without causing apparent cytotoxicity . It also promotes lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound’s action is significantly affected by the metabolic state of the cells. In glycolysis-suppressed conditions, this compound shows enhanced anticancer effects . Furthermore, the compound’s solubility and stability may be affected by the pH and temperature of the environment .

Analyse Biochimique

Biochemical Properties

OG-L002 functions as a potent inhibitor of LSD1, with an IC50 value of 20 nM . LSD1 is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the removal of methyl groups from these lysine residues, leading to alterations in chromatin structure and gene expression. This compound has been shown to interact with LSD1 in a highly specific manner, with minimal activity against other monoamine oxidases such as MAO-A and MAO-B .

Cellular Effects

This compound has been demonstrated to exert significant effects on various cell types, including HeLa and HFF cells. In these cells, this compound inhibits the expression of immediate-early (IE) genes of the herpes simplex virus (HSV), leading to a reduction in viral replication and progeny virus production . Additionally, this compound treatment results in increased levels of histone H3K9-me2 and H3 associated with viral IE promoters, further contributing to the suppression of viral gene expression . These findings suggest that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of LSD1, where it acts as a competitive inhibitor. By occupying the active site, this compound prevents LSD1 from interacting with its histone substrates, thereby inhibiting the demethylation process . This inhibition leads to the accumulation of methylated histone residues, which can alter chromatin structure and repress gene expression. The specific binding interactions between this compound and LSD1 are crucial for its inhibitory activity and selectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods. In vitro studies have shown that this compound can maintain its effects on histone methylation and gene expression for up to 12 hours . Long-term studies in vivo have demonstrated that this compound can effectively suppress HSV infection and reactivation from latency over a period of 15-17 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse ganglion explant model, this compound was administered intraperitoneally at doses ranging from 2 to 40 mg/kg/day for 15-17 days . The results indicated that this compound effectively repressed HSV primary infection in a dose-dependent manner, with higher doses leading to more pronounced antiviral effects. At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Méthodes De Préparation

OG-L002 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique la préparation du 3-[4-[(1R,2S)-2-aminocyclopropyl]phényl]phénol . Le composé est généralement synthétisé sous forme solide et stocké à -20 °C . La solubilité de this compound est supérieure à 22,5 mg/mL dans le diméthylsulfoxyde (DMSO) et supérieure à 6,82 mg/mL dans l'éthanol .

Analyse Des Réactions Chimiques

OG-L002 subit diverses réactions chimiques, y compris la déméthylation. L'activité de la déméthylase est mesurée par la libération de peroxyde d'hydrogène produite pendant le processus catalytique . Le composé est un inhibiteur puissant de la LSD1, présentant une sélectivité 36 et 69 fois supérieure à celle de la monoamine oxydase B (MAO-B) et de la monoamine oxydase A (MAO-A), respectivement . Les réactifs couramment utilisés dans ces réactions comprennent le peptide H3K4 diméthylé et la tranylcypromine . Les principaux produits formés à partir de ces réactions sont les lysines déméthylées .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il est principalement utilisé comme inhibiteur de la LSD1 dans des études liées à l'épigénétique et à l'expression des gènes . Le composé a montré une activité antivirale puissante, en particulier contre le virus de l'herpès simplex (HSV) et le cytomégalovirus humain (CMV) . Des études in vitro ont démontré que this compound inhibe efficacement l'expression du gène immédiat précoce (IE) du HSV dans les cellules HeLa et les fibroblastes de prépuce humain (HFF) . De plus, this compound a été utilisé dans des essais d'immunoprécipitation de la chromatine pour étudier les niveaux de modifications des histones associées aux promoteurs IE viraux .

Mécanisme d'action

This compound exerce ses effets en inhibant la LSD1, une déméthylase des histones qui élimine les groupes méthyles de la lysine 4 ou 9 des queues d'histone H3 . Cette inhibition conduit à la suppression de l'expression des gènes viraux et à la réactivation de la latence . Le composé inhibe également les monoamine oxydases, avec des valeurs de CI50 de 1,38 μM et 0,72 μM pour la MAO-A et la MAO-B, respectivement . Les cibles moléculaires de this compound comprennent la LSD1 et les promoteurs des gènes IE viraux .

Applications De Recherche Scientifique

OG-L002 has a wide range of scientific research applications. It is primarily used as an LSD1 inhibitor in studies related to epigenetics and gene expression . The compound has shown potent antiviral activity, particularly against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) . In vitro studies have demonstrated that this compound effectively inhibits HSV immediate-early (IE) gene expression in HeLa and human foreskin fibroblast (HFF) cells . Additionally, this compound has been used in chromatin immunoprecipitation assays to study the levels of histone modifications associated with viral IE promoters .

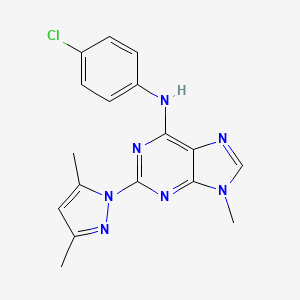

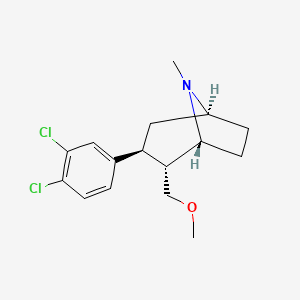

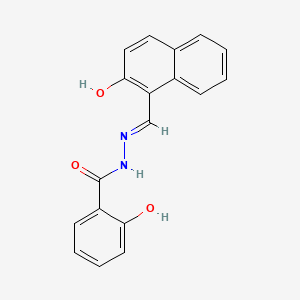

Comparaison Avec Des Composés Similaires

OG-L002 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la LSD1. Il présente une sélectivité significativement plus élevée par rapport à la MAO-B et la MAO-A par rapport à d'autres inhibiteurs . Des composés similaires comprennent la tranylcypromine, qui est également un inhibiteur de la LSD1 mais avec une puissance et une sélectivité plus faibles . D'autres composés apparentés sont le chlorhydrate de GSK-LSD1 et d'ALX 5407, qui ciblent également la LSD1 mais diffèrent par leur structure chimique et leurs profils de sélectivité .

Propriétés

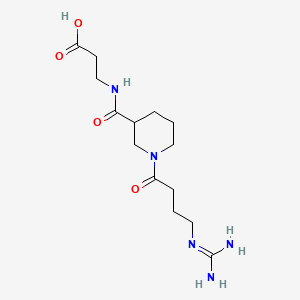

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)